(4E)-2-methyl-6-oxo-4-{[(3,4,5-trimethoxyphenyl)amino]methylidene}-1,4,5,6-tetrahydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
(4E)-2-methyl-6-oxo-4-[(3,4,5-trimethoxyanilino)methylidene]-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10-13(8-18)11(5-16(21)20-10)9-19-12-6-14(22-2)17(24-4)15(7-12)23-3/h6-7,9,19H,5H2,1-4H3,(H,20,21)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGOULQZYKWFAB-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CNC2=CC(=C(C(=C2)OC)OC)OC)CC(=O)N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/NC2=CC(=C(C(=C2)OC)OC)OC)/CC(=O)N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-2-methyl-6-oxo-4-{[(3,4,5-trimethoxyphenyl)amino]methylidene}-1,4,5,6-tetrahydropyridine-3-carbonitrile is a tetrahydropyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure features a tetrahydropyridine ring with a cyano group and a trimethoxyphenyl moiety, which may contribute to its biological properties.
1. Antioxidant Activity
Research indicates that tetrahydropyridine derivatives exhibit significant antioxidant properties. The presence of the methoxy groups on the phenyl ring enhances electron donation capabilities, which is crucial for scavenging free radicals. In vitro assays have shown that compounds with similar structures can reduce oxidative stress markers in cellular models.
2. Antimicrobial Activity
The antimicrobial potential of tetrahydropyridine derivatives has been explored. Studies have demonstrated that such compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Candida albicans | 18 | 100 |
3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity. The compound has been tested against various cancer cell lines, showing dose-dependent cytotoxicity. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases and modulation of cell cycle proteins.
4. Neuroprotective Effects
The neuroprotective properties of related tetrahydropyridine compounds have been documented. These effects are attributed to their ability to inhibit oxidative stress and modulate neurotransmitter levels in neuronal cultures. Further research is warranted to explore the specific neuroprotective mechanisms of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds within the same chemical class:
- Study on Antioxidant Activity : A study demonstrated that tetrahydropyridine derivatives showed a significant reduction in malondialdehyde levels in treated cells compared to controls, indicating effective antioxidant properties .
- Antimicrobial Screening : In a comprehensive screening of various tetrahydropyridine derivatives against pathogenic bacteria and fungi, several compounds exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that certain derivatives led to a reduction in cell viability in cancer cell lines by more than 50% at concentrations as low as 10 µM .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyridine vs. Tetrahydropyridine Derivatives
- 2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile (): This pyridine derivative lacks the tetrahydropyridine saturation but shares the carbonitrile at position 3. The absence of ring saturation reduces conformational flexibility compared to the target compound.
- 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile (): The dihydropyridine core retains partial saturation, similar to the tetrahydropyridine in the target compound. The trifluoromethyl group at position 4 enhances electronegativity and metabolic stability, contrasting with the trimethoxyphenylamino group in the target compound .
Fused-Ring Systems
- The bromophenyl substituent may enhance halogen bonding, differing from the trimethoxyphenyl group in the target compound .
Functional Group Analysis
Carbonitrile Position and Electronic Effects
- The carbonitrile at position 3 is conserved across multiple compounds (e.g., ), suggesting its role as a key pharmacophore or electronic modulator. In the target compound, this group likely stabilizes the enamine system via conjugation .
Substituent Diversity
Physicochemical and Spectroscopic Properties
Q & A
Basic: What are optimal synthetic routes for this compound, and how can reaction yields be improved?
The compound’s synthesis can be optimized using solvent-free conditions with malononitrile as a key reagent. A green protocol involving sodium ethoxide as a catalyst under solvent-free conditions has been demonstrated for analogous tetrahydropyridine-carbonitrile derivatives, achieving quantitative yields . To enhance reproducibility:
- Key parameters : Control reaction temperature (80–100°C) and use stoichiometric excess of malononitrile (1.2–1.5 equivalents).
- Purification : Column chromatography with ethyl acetate/hexane (3:7) or preparative TLC (Rf ~0.4–0.5) .
- Yield optimization : Monitor reaction progress via LCMS for intermediate formation (e.g., m/z ~277 [M]− for related chromene-carbonitriles) .
Basic: How can structural elucidation be performed to confirm the (4E)-configuration and substituent arrangement?
Combine spectroscopic and crystallographic methods:
- IR spectroscopy : Identify functional groups (e.g., –CN at ~2,204 cm⁻¹, –NH2 at ~3,464 cm⁻¹) .
- X-ray crystallography : Resolve the (4E)-configuration and planarity of the trimethoxyphenylamino methylidene group. For example, monoclinic crystal systems (e.g., P21/c) with unit cell parameters (a = 11.4927 Å, b = 15.3756 Å) provide atomic-level clarity .
- NMR : Use 2D NOESY to confirm spatial proximity of methylidene protons to the pyridine ring.
Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?
Prioritize assays based on structural analogs:
- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion. Analogous pyridine-carbonitriles show activity at MIC values of 8–32 µg/mL .
- Anticancer assays : Use MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7). Trimethoxyphenyl derivatives often exhibit IC50 values <10 µM due to tubulin-binding effects .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays.
Advanced: How do substituents like the 3,4,5-trimethoxyphenyl group influence bioactivity and binding kinetics?
The trimethoxyphenyl moiety enhances hydrophobic interactions and π-stacking in target binding:
- Molecular docking : Compare binding affinities of analogs with/without methoxy groups. For example, trimethoxyphenyl-substituted pyrimidines show 5–10× higher affinity for tubulin compared to unsubstituted analogs .
- SAR studies : Replace methoxy groups with halogens or methyl to assess steric/electronic effects. Ethoxy or propoxy variants (e.g., from ) reduce solubility but improve membrane permeability.
- Kinetic assays : Use surface plasmon resonance (SPR) to measure on/off rates for target proteins.
Advanced: How can contradictory data on synthesis yields or bioactivity be resolved?
Address discrepancies through systematic validation:
- Yield variability : Replicate solvent-free vs. solvent-based conditions (e.g., ethanol vs. DMF). reports >90% yields under solvent-free protocols, while polar solvents may reduce by 20–30% due to side reactions .
- Bioactivity conflicts : Cross-validate using orthogonal assays (e.g., SPR vs. cellular viability). For instance, apparent cytotoxicity in MTT assays may arise from off-target effects, necessitating counter-screens (e.g., lactate dehydrogenase release).
- Batch analysis : Use HPLC (C18 column, 70:30 acetonitrile/water) to verify purity (>95%) and rule out impurities as confounding factors .
Advanced: What computational strategies are recommended for modeling this compound’s reactivity and interactions?
Leverage crystallographic and spectroscopic data for simulations:
- DFT calculations : Optimize geometry using Gaussian 16 at the B3LYP/6-31G(d) level. Compare computed IR/NMR spectra with experimental data to validate models .
- MD simulations : Simulate binding to tubulin (PDB: 1SA0) over 100 ns trajectories. Focus on the trimethoxyphenyl group’s role in stabilizing β-tubulin interactions .
- ADMET prediction : Use SwissADME to estimate logP (~2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
